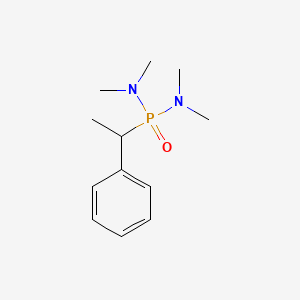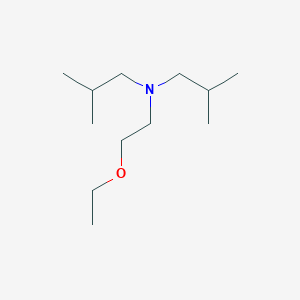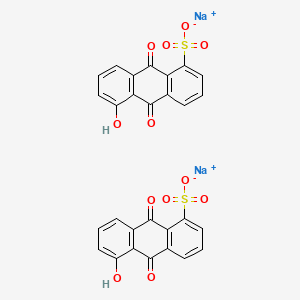![molecular formula C16H12OS B14482690 Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- CAS No. 65628-46-8](/img/structure/B14482690.png)
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- is a chemical compound with the molecular formula C15H12OS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- typically involves the functionalization of the benzothiophene ring. One common method is the Friedel-Crafts acylation reaction, where benzothiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols and thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties and applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- and its derivatives involves interactions with specific molecular targets. For example, some derivatives may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A structurally similar compound with a carbonyl group attached to two phenyl rings.
Thiophene: A sulfur-containing heterocycle that serves as a precursor to many benzothiophene derivatives.
Benzothiophene: The parent compound of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-.
Uniqueness
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- is unique due to the presence of both a benzothiophene ring and a carbonyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its derivatives can exhibit a wide range of biological activities, making it a valuable scaffold in medicinal chemistry .
Propiedades
Número CAS |
65628-46-8 |
|---|---|
Fórmula molecular |
C16H12OS |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
(2-methyl-1-benzothiophen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12OS/c1-11-15(13-9-5-6-10-14(13)18-11)16(17)12-7-3-2-4-8-12/h2-10H,1H3 |
Clave InChI |
OHCVSTADHKWXBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2S1)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



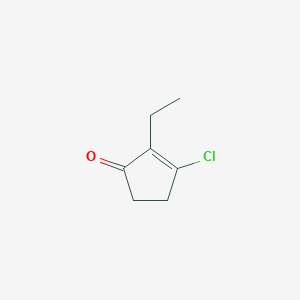
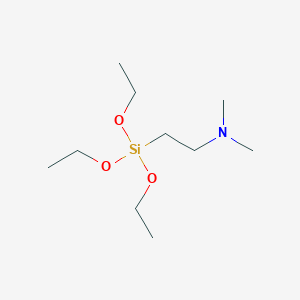
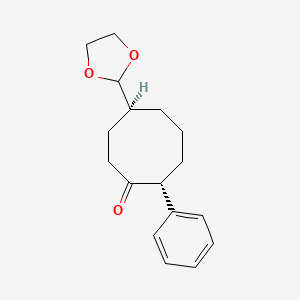
![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)


